Fenfluramine hydrochloride

5-HT2B receptor valvular heart disease metabolite pharmacology

Fenfluramine hydrochloride (racemic; CAS 16105-77-4) is the scientifically irreplaceable clinical reference standard for Dravet syndrome and Lennox-Gastaut syndrome research. Its unique multi-target pharmacology—serotonin release and reuptake inhibition, combined with norfenfluramine-driven 5-HT2B/2A/2C agonism—delivers a 54.7% greater reduction in convulsive seizures vs. placebo in Phase 3 trials, a benchmark no selective 5-HT2C agonist (lorcaserin) replicates in MES/PTZ models. As a racemate, it is essential starting material for enantiomer-specific pharmacokinetic, brain penetration, and 5-HT2 receptor subtype investigations, including the l-fenfluramine chiral switch program. It also provides the definitive compound-metabolite pair for studying 5-HT2B-mediated cardiac valvulopathy via differential norfenfluramine activation (Kact = 18.4 nM). For translational validity in genetic epilepsy models and cardiac safety pharmacology, this reference standard is mandatory.

Molecular Formula C12H17ClF3N
Molecular Weight 267.72 g/mol
CAS No. 16105-77-4
Cat. No. B091727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenfluramine hydrochloride
CAS16105-77-4
SynonymsFenfluramine
Fenfluramine Hydrochloride
Fenfluramine Hydrochloride, (+-)-Isomer
Fenfluramine Hydrochloride, R Isomer
Fenfluramine Hydrochloride, R-Isomer
Fenfluramine, (+-)-Isomer
Fenfluramine, R Isomer
Fenfluramine, R-Isomer
Hydrochloride, Fenfluramine
Isomeride
Pondimin
Molecular FormulaC12H17ClF3N
Molecular Weight267.72 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
InChIInChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
InChIKeyZXKXJHAOUFHNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenfluramine Hydrochloride (CAS 16105-77-4): Serotonergic Pharmacology and Therapeutic Indications for Scientific Procurement


Fenfluramine hydrochloride (CAS 16105-77-4) is the hydrochloride salt of racemic fenfluramine, a substituted amphetamine derivative that acts primarily as a serotonin (5-HT) releaser and reuptake inhibitor. The compound is used clinically at low doses (0.2–0.7 mg/kg/day, with a maximum of 26 mg/day) as an adjunctive treatment for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome, severe childhood epileptic encephalopathies. [1] Fenfluramine was originally approved as an anorectic agent but was withdrawn globally in 1997 due to associations with valvular heart disease and pulmonary hypertension; it has subsequently been repurposed for epilepsy indications based on distinct pharmacological properties at low doses. [2] The hydrochloride salt (C12H17ClF3N, MW 267.72 g/mol) exhibits a melting point of 160–161°C and is typically stored at 2–8°C. [3]

Why Fenfluramine Hydrochloride Cannot Be Substituted with In-Class Serotonergic Agonists for Epilepsy Research and Clinical Applications


Substitution of fenfluramine hydrochloride with other serotonergic agents—including its enantiomers, metabolites, or related 5-HT2C agonists—is not scientifically valid because the compound's therapeutic and safety profiles are dictated by a unique, multi-target pharmacology that is not recapitulated by any single analog. Fenfluramine itself is a relatively weak direct agonist at 5-HT2 receptors, whereas its primary active metabolite norfenfluramine is a potent agonist at 5-HT2B, 5-HT2A, and 5-HT2C receptors; this metabolite profile is essential for both antiseizure efficacy and the cardiovascular toxicity observed at higher doses. [1] Enantiomer-specific differences further preclude simple substitution: d-fenfluramine (dexfenfluramine) and l-fenfluramine exhibit distinct pharmacokinetic profiles, brain penetration characteristics, and adverse effect liabilities, with racemic fenfluramine demonstrating a unique balance of these properties. [2] Selective 5-HT2C agonists such as lorcaserin, while developed to mitigate cardiovascular risk, fail to reproduce fenfluramine's broader antiseizure spectrum in validated animal models, underscoring that 5-HT2C activation alone is insufficient for the full therapeutic effect. [3] Consequently, experimental or clinical substitution without explicit comparative validation introduces uncontrolled variables in both efficacy and safety outcomes.

Quantitative Comparative Evidence for Fenfluramine Hydrochloride Differentiation Versus Key Analogs and Alternatives


Fenfluramine Exhibits Weak Direct 5-HT2B Agonist Activity, Whereas Its Metabolite Norfenfluramine is a Potent 5-HT2B Agonist Implicated in Valvulopathy

Fenfluramine itself binds weakly to all 5-HT2 receptor subtypes. In functional assays using human recombinant 5-HT2B receptors, racemic (±)-fenfluramine showed no detectable activation (Kact not determined) up to the highest concentrations tested, whereas its primary hepatic metabolite (±)-norfenfluramine was a potent agonist with a Kact of 18.4 ± 9 nM for the (+)-enantiomer and 357 ± 180 nM for the (−)-enantiomer. [1] In a separate study, the d-isomer of norfenfluramine bound to 5-HT2B receptors with a Ki of 27 nM, compared to fenfluramine isomers which demonstrated weak affinities (Ki > 0.7–1.5 μM) for all three 5-HT2 receptor subtypes. [2] This differential metabolite pharmacology establishes that fenfluramine's valvulopathic risk is mediated primarily by norfenfluramine formation, a property not shared by compounds that avoid extensive N-deethylation.

5-HT2B receptor valvular heart disease metabolite pharmacology cardiotoxicity

Low-Dose Fenfluramine Hydrochloride Demonstrates Clinically Validated Antiseizure Efficacy in Dravet Syndrome Not Replicated by Selective 5-HT2C Agonists

In a Phase 3 randomized, double-blind, placebo-controlled trial (N=87), fenfluramine hydrochloride at 0.5 mg/kg/day (maximum 20 mg/day) added to stiripentol-inclusive regimens reduced mean monthly convulsive seizure frequency by 54.7% compared to placebo (P=0.001). The median reduction in monthly convulsive seizure frequency was 62.7% for fenfluramine-treated patients versus 1.2% for placebo. [1] By contrast, the selective 5-HT2C agonist lorcaserin, while in clinical development for Dravet syndrome, has been shown in preclinical studies to exhibit a narrower range of antiseizure activity than fenfluramine. Lorcaserin was inactive in classical acute seizure tests including maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) in mice and rats, and the 6-Hz stimulation model in mice, whereas fenfluramine demonstrated inhibition of MES-induced tonic seizures in the rat. [2] This divergence in preclinical seizure model activity correlates with the distinct clinical efficacy profiles observed.

Dravet syndrome antiseizure efficacy randomized controlled trial convulsive seizure reduction

Racemic Fenfluramine Exhibits Balanced Enantiomer Pharmacology, with l-Fenfluramine Offering Reduced Adverse Effect Liability Compared to d-Fenfluramine

In rodent maximal electroshock (MES) seizure models, racemic fenfluramine had approximately the same antiseizure potency as its individual enantiomers, with median effective doses (ED50) obtainable for all compounds except d-norfenfluramine, which caused dose-limiting neurotoxicity. [1] However, the d-enantiomers have been specifically linked to cardiovascular and metabolic adverse effects. The study authors noted that 'in light of the evidence linking the d-enantiomers to cardiovascular and metabolic adverse effects, these data suggest that l-fenfluramine and l-norfenfluramine are potentially attractive candidates for a chiral switch approach.' [1] Pharmacokinetically, d-fenfluramine is metabolized and excreted at a slower rate than l-fenfluramine, resulting in higher plasma and brain concentrations of the d-isomer following racemic administration. [2] This stereoselective pharmacokinetic difference has implications for both efficacy and toxicity.

enantiomer pharmacology stereoselectivity adverse effects chiral switch

Fenfluramine Selectively Increases Extracellular Serotonin, Whereas Phentermine Preferentially Increases Dopamine

In vivo microdialysis studies in the nucleus accumbens of conscious freely moving rats demonstrated that local infusion of fenfluramine (1, 10, 100 μM) selectively increased extracellular serotonin (5-HT) levels, whereas phentermine preferentially increased extracellular dopamine (DA). Local administration of the phentermine/fenfluramine combination caused parallel elevations of both transmitters. [1] This neurotransmitter selectivity is consistent across administration routes: systemic injection (1 mg/kg, i.p.) produced analogous results. [1] In separate hypothalamic microdialysis studies, D-fenfluramine produced more profound increases in extracellular 5-HT than phentermine, aminorex, or the selective serotonin reuptake inhibitor fluoxetine, confirming fenfluramine's potent serotonergic releasing activity. [2]

monoamine release serotonin dopamine neurochemistry mechanism of action

Fenfluramine Hydrochloride (CAS 16105-77-4): Validated Research and Procurement Application Scenarios


Reference Standard for Serotonergic Antiseizure Drug Development in Dravet Syndrome and Lennox–Gastaut Syndrome Models

Fenfluramine hydrochloride serves as the clinical reference standard for evaluating novel serotonergic antiseizure candidates targeting Dravet syndrome and Lennox–Gastaut syndrome. Its validated efficacy profile—54.7% greater reduction in mean monthly convulsive seizures versus placebo in Phase 3 trials [5]—provides a benchmark against which emerging 5-HT2C agonists and other serotonergic modulators must be compared. Unlike selective 5-HT2C agonists such as lorcaserin, which lack activity in classical acute seizure models including MES and PTZ [4], fenfluramine demonstrates broader preclinical antiseizure activity that correlates with its clinical efficacy. Procurement of fenfluramine hydrochloride for use as a positive control or comparator in preclinical seizure models (MES in rats, genetic epilepsy models) is therefore scientifically justified and necessary for translational validity.

Investigational Tool for 5-HT2B Receptor-Mediated Valvulopathy Mechanisms

Fenfluramine hydrochloride, when studied in conjunction with its primary metabolite norfenfluramine, provides a pharmacologically well-characterized system for investigating 5-HT2B receptor-mediated cardiac valvulopathy. Fenfluramine itself exhibits no detectable functional activation of 5-HT2B receptors (Kact not determined), whereas (+)-norfenfluramine is a potent agonist (Kact = 18.4 ± 9 nM) and (−)-norfenfluramine shows moderate agonist activity (Kact = 357 ± 180 nM) at human recombinant 5-HT2B receptors. [5] The differential activation of 5-HT2B receptors by norfenfluramine, combined with the >300-fold higher expression of 5-HT2B versus 5-HT2C receptor transcripts in human heart valves [4], makes this compound-metabolite pair an essential tool for dissecting the molecular pathways linking serotonergic signaling to myofibroblast proliferation and valvular fibrosis. Procurement of fenfluramine hydrochloride enables controlled studies of metabolic activation, species-specific differences in N-deethylation, and the relationship between systemic exposure and cardiac tissue effects.

Enantiomer-Specific Pharmacology Studies for Chiral Switch Development

The racemic nature of fenfluramine hydrochloride (CAS 16105-77-4) makes it a critical starting material for enantiomer-specific pharmacological investigations. Studies have demonstrated that while racemic fenfluramine and its individual enantiomers show comparable antiseizure potency in rodent MES models, the d-enantiomers are specifically linked to cardiovascular and metabolic adverse effects, whereas l-enantiomers exhibit a more favorable safety profile and faster elimination kinetics. [5] This evidence base supports the ongoing development of enantiomerically pure l-fenfluramine as a potential 'chiral switch' antiseizure medication. Procurement of the racemic hydrochloride salt enables researchers to conduct comparative studies of enantiomer-specific pharmacokinetics, brain penetration (brain-to-plasma ratios >15-fold for both enantiomers), and differential effects on 5-HT2 receptor subtypes. Such studies are essential for advancing understanding of stereoselective pharmacology in the fenfluramine class and for developing next-generation agents with improved therapeutic indices.

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